molecular formula C12H16ClNO3 B8034154 Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate

Cat. No.: B8034154
M. Wt: 257.71 g/mol
InChI Key: RFILHUJTAHDOSF-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of tert-butyl (3-chloro-4-hydroxyphenyl) carbamate with methylating agents. One common method involves dissolving tert-butyl (3-chloro-4-hydroxyphenyl) carbamate in anhydrous dimethylformamide (DMF) and adding potassium carbonate (K2CO3) as a base. The mixture is then reacted with 1-(bromomethyl)-3-iodobenzene to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate is unique due to its combination of a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14(4)8-5-6-10(15)9(13)7-8/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFILHUJTAHDOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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